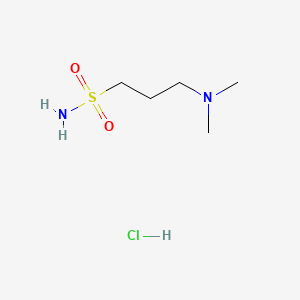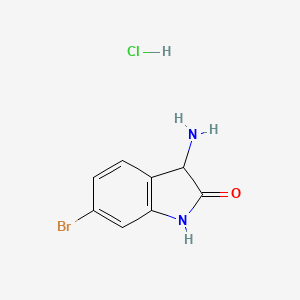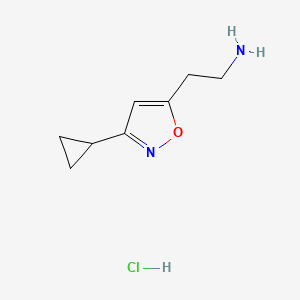
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted thiazole with the fluorophenyl group using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potentially developed as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and halogen substituents could enhance its binding affinity and specificity for these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Lacks the fluorophenyl group, which may alter its chemical and biological properties.
N-(4-fluorophenyl)-1,3-thiazol-2-amine: Lacks the bromo and methyl substituents, potentially affecting its reactivity and activity.
4-(4-chloro-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with chlorine instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
The unique combination of substituents in 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine contributes to its distinct chemical properties and potential applications. The presence of both bromine and fluorine atoms, along with the thiazole ring, may enhance its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H14BrFN2S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrFN2S/c1-10-8-15(18)11(2)7-14(10)16-9-22-17(21-16)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,21) |
Clé InChI |
KRBYMEWXSIOZAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)



![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)
